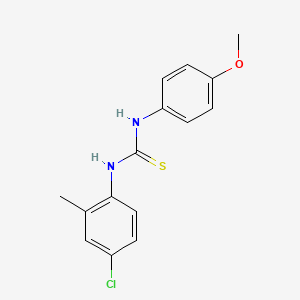
N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPT is a thiourea derivative that has been synthesized through a variety of methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential applications in various fields, including cancer treatment, antibacterial and antifungal activity, and as a potential therapeutic agent for Alzheimer's disease. Studies have shown that N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has also been found to exhibit antibacterial and antifungal activity against a range of microorganisms.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but studies suggest that it may act through multiple pathways. N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects
Studies have shown that N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea exhibits a range of biochemical and physiological effects. N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for cancer treatment. N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea also exhibits antibacterial and antifungal activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea. One area of research could be the development of new analogs of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea with improved potency and selectivity against cancer cells. Another area of research could be the investigation of the potential therapeutic effects of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea in Alzheimer's disease, given its ability to inhibit acetylcholinesterase. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea and its potential applications in various fields.
Conclusion
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has been achieved through a variety of methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea exhibits several advantages for lab experiments, its potential toxicity may limit its use in vivo. Future research on N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea could lead to the development of new analogs with improved potency and selectivity against cancer cells, as well as new therapeutic agents for Alzheimer's disease.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea has been achieved through a variety of methods, including the reaction of 4-chloro-2-methylaniline with 4-methoxyphenyl isothiocyanate, and the reaction of 4-chloro-2-methylphenyl isothiocyanate with 4-methoxyaniline. The yield of N-(4-chloro-2-methylphenyl)-N'-(4-methoxyphenyl)thiourea varies depending on the method used, with some studies reporting yields of up to 80%.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-9-11(16)3-8-14(10)18-15(20)17-12-4-6-13(19-2)7-5-12/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKDESINLHJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5753508.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5753516.png)
![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)
![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)
